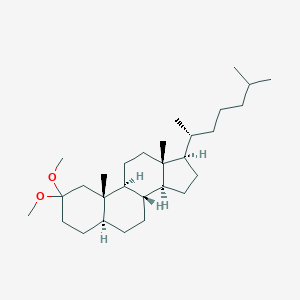
Cholestane, 2,2-dimethoxy-, (5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestane, 2,2-dimethoxy-, (5alpha)-, also known as Cholestane, 2,2-dimethoxy-, (5alpha)-, is a useful research compound. Its molecular formula is C29H52O2 and its molecular weight is 432.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholestane, 2,2-dimethoxy-, (5alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholestane, 2,2-dimethoxy-, (5alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research Applications
- Biomarker Studies
-
Medicinal Chemistry
- Cholestane derivatives have been explored for their potential as anticancer agents. Studies have shown that certain cholestane-based compounds exhibit selective cytotoxicity against various cancer cell lines, including lung and colon carcinoma cells . For example, hybrid compounds synthesized from cholestane demonstrated significant antiproliferative effects, indicating their promise in cancer therapy .
- Antimicrobial and Antioxidant Activities
-
Dermatological Applications
- Cholestane-based compounds are being investigated for treating acne vulgaris through their action as 5-alpha reductase inhibitors. These inhibitors can reduce sebum production and inflammation associated with acne . The combination of these agents with antibacterial or anti-inflammatory drugs enhances treatment efficacy.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of cholestane-derived compounds on human cancer cell lines (A549, HCT-116). The results showed that specific derivatives induced apoptosis selectively in certain cell lines while exhibiting minimal effects on others, highlighting their potential for targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, cholestane derivatives were tested for their ability to combat bacterial infections. The compounds demonstrated significant inhibition of growth against Propionibacterium acnes, suggesting their potential role in treating acne and other skin infections .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biomarker Studies | Indicator of thermal maturity in geological samples | Presence correlates with diagenetic processes in sediments |
| Medicinal Chemistry | Potential anticancer agents | Selective cytotoxicity against various cancer cell lines |
| Antimicrobial Activity | Treatment for bacterial infections | Effective against Propionibacterium acnes |
| Dermatological Applications | Treatment of acne vulgaris via 5-alpha reductase inhibition | Reduces sebum production and inflammation |
Eigenschaften
CAS-Nummer |
18003-84-4 |
|---|---|
Molekularformel |
C29H52O2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
IKXKJTMLMUUQNB-IBGXMBOKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Synonyme |
2,2-Dimethoxy-5α-cholestane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















